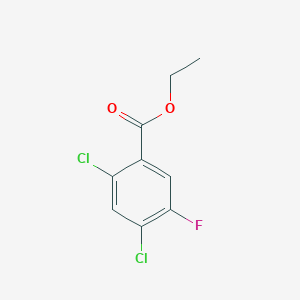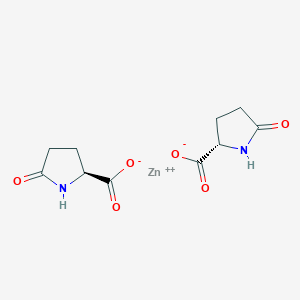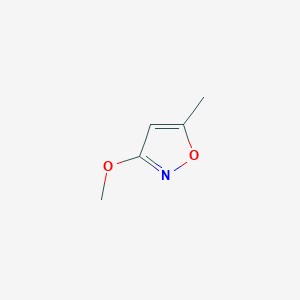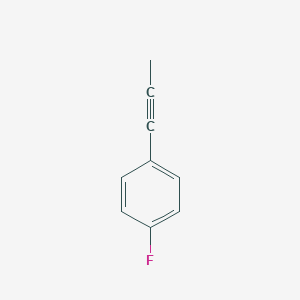
1-(4-Fluorophenyl)-1-propyne
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other names the compound is known by.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity.Wissenschaftliche Forschungsanwendungen
Synthesis and Analytical Characterization
- Synthesis and Characterization of Derivatives : A study by Dybek et al. (2019) reported the synthesis and comprehensive analytical characterizations of substances based on the 1,2-diarylethylamine template, including fluorolintane, a derivative of 1-(4-Fluorophenyl)-1-propyne. This research included various spectroscopy and chromatography analyses.
Photochemistry and Photophysics
- Photodehalogenation and Generation of Intermediates : Protti et al. (2012) investigated the photodehalogenation of halogenated phenyl derivatives, generating phenyl cations and potentially benzyne intermediates. This study explored the effects of substituents on the reaction pathways and products (Protti et al., 2012).
Apoptosis Inducers
- Toxicity and Apoptosis Induction : Zhang et al. (2012) examined the toxicity of 1-(4-morpholinophenyl)-3-(4-fluorophenyl)-propenone, a compound related to 1-(4-Fluorophenyl)-1-propyne, on Spodoptera frugiperda (Sf9) cells. The study found that these compounds induced apoptosis in Sf9 cells (Zhang et al., 2012).
Organic Synthesis
- Regio- and Stereoselective Synthesis : Wang et al. (2009) conducted a study on the regio- and stereoselective synthesis of (Z)-trisubstituted alkenes via propyne bromoboration and tandem Pd-catalyzed cross-coupling. This research is relevant to the synthesis and manipulation of compounds like 1-(4-Fluorophenyl)-1-propyne (Wang et al., 2009).
Radiation Parameters in Bioactive Compounds
- Radiation Parameters in Potential Bioactive Compounds : Gedik et al. (2015) aimed to determine the radiation parameters of potential bioactive compounds, including those with a 4-fluorophenyl component, which is related to 1-(4-Fluorophenyl)-1-propyne. This research contributes to the understanding of radiation absorption in such compounds (Gedik et al., 2015).
Lignan Lactones Synthesis
- One-Pot Synthesis of Arylnaphthalene Lactones : Eghbali et al. (2008) investigated a one-pot multicomponent coupling reaction involving phenylacetylene, a compound structurally related to 1-(4-Fluorophenyl)-1-propyne, for the synthesis of arylnaphthalene lignan lactones. This synthesis approach is significant for the production of natural products with anticancer and antiviral properties (Eghbali et al., 2008).
Molecular Structure Analysis
- Molecular Structure and Spectroscopic Analysis : Najiya et al. (2014) synthesized and analyzed the molecular structure of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a compound related to 1-(4-Fluorophenyl)-1-propyne. The study included IR, NMR, and X-ray diffraction studies, providing insights into the molecular properties (Najiya et al., 2014).
Metalation of Acetylenes
- Metalation Reactions with Acetylenes : Becker et al. (1972) researched the metalation reactions of acetylenes, including those structurally related to 1-(4-Fluorophenyl)-1-propyne. The study focused on the effect of the metalating agent on these reactions, which is crucial in organic synthesis (Becker et al., 1972).
Safety And Hazards
This involves identifying any risks associated with handling the compound, such as toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This could involve potential applications of the compound, areas for further research, or improvements in synthesis methods.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
Eigenschaften
IUPAC Name |
1-fluoro-4-prop-1-ynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQAIEQVTBJVDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-1-propyne | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




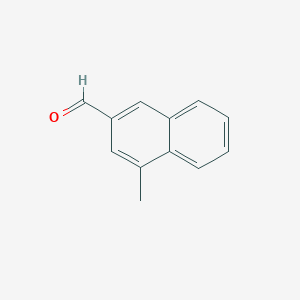

![1H-Indeno[1,2-d]pyrimidin-4(5H)-one](/img/structure/B168336.png)

![4-chloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B168339.png)
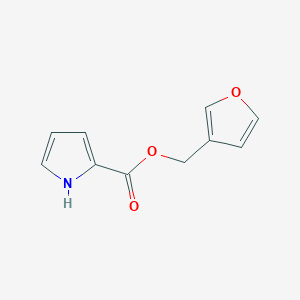
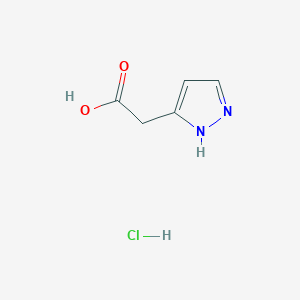
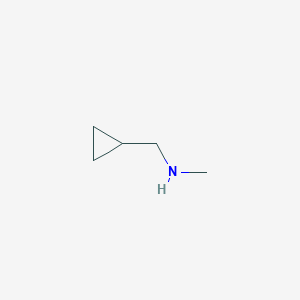
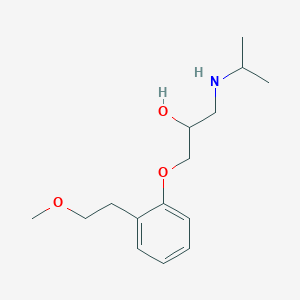
![Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]-](/img/structure/B168353.png)
